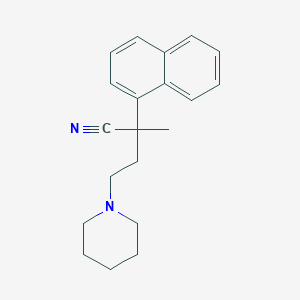
alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile, also known as Mepivacaine, is a local anesthetic drug used for pain management during surgical procedures. It was first synthesized in 1957 by Eisleb and Schaumann. Since then, the drug has been widely used in clinical practice due to its effectiveness and low toxicity.
Mecanismo De Acción
Alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile works by blocking sodium channels in nerve fibers, which prevents the generation and propagation of action potentials. The drug binds to the intracellular side of the sodium channel, blocking the influx of sodium ions and preventing depolarization of the membrane. This leads to a loss of sensation in the affected area.
Efectos Bioquímicos Y Fisiológicos
Alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile has a number of biochemical and physiological effects. It is a potent local anesthetic, which means that it can block pain signals in a specific area of the body without affecting consciousness. The drug also has vasodilatory effects, which can help to reduce blood pressure and improve blood flow. alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile has been shown to have low toxicity and is generally well-tolerated by patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile is a useful tool for studying the physiological and biochemical effects of sodium channel blockade in various tissues. The drug has a rapid onset of action and a relatively long duration of action, which makes it useful for studying long-term effects of sodium channel blockade. However, it is important to note that alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile has limitations in terms of tissue penetration and selectivity for specific sodium channel subtypes. Additionally, the drug can have off-target effects on other ion channels and transporters, which can complicate data interpretation.
Direcciones Futuras
There are a number of future directions for research on alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile. One area of interest is the development of more selective sodium channel blockers that can target specific subtypes of sodium channels. Another area of interest is the use of alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile in combination with other drugs for pain management and anesthesia. Additionally, there is ongoing research into the use of alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile for the treatment of various neurological and cardiovascular disorders.
Métodos De Síntesis
Alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile can be synthesized through a multi-step process starting from 1-naphthaldehyde and 2-piperidinoethanol. The first step involves the reaction of 1-naphthaldehyde with methyl magnesium bromide to form the corresponding alcohol. The alcohol is then reacted with cyanogen bromide to form the nitrile. The nitrile is subsequently reduced using sodium borohydride to form the amine, which is then acylated with acetyl chloride to form alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile.
Aplicaciones Científicas De Investigación
Alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile is widely used in scientific research for its ability to block voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. The drug is used to study the physiological and biochemical effects of sodium channel blockade in various tissues, including the nervous system, heart, and skeletal muscle.
Propiedades
Número CAS |
1232-82-2 |
|---|---|
Nombre del producto |
alpha-Methyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile |
Fórmula molecular |
C20H24N2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-methyl-2-naphthalen-1-yl-4-piperidin-1-ylbutanenitrile |
InChI |
InChI=1S/C20H24N2/c1-20(16-21,12-15-22-13-5-2-6-14-22)19-11-7-9-17-8-3-4-10-18(17)19/h3-4,7-11H,2,5-6,12-15H2,1H3 |
Clave InChI |
YUSWYJYIUHSAKO-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
SMILES canónico |
CC(CCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Sinónimos |
α-Methyl-α-(2-piperidinoethyl)-1-naphthaleneacetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



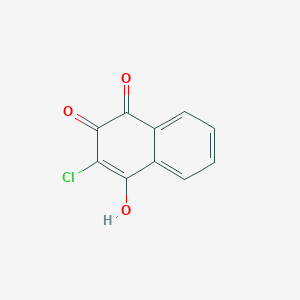
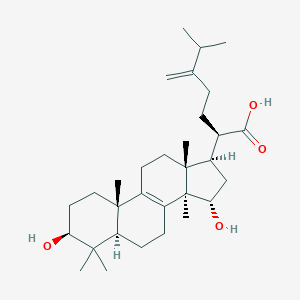


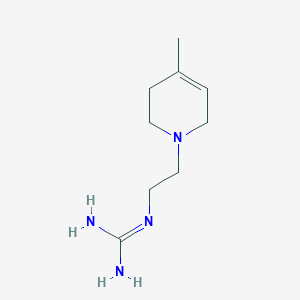

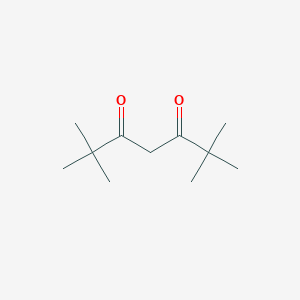
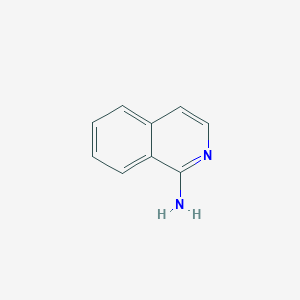
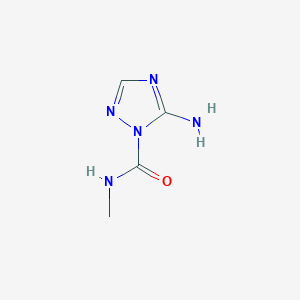
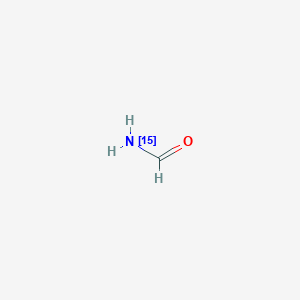
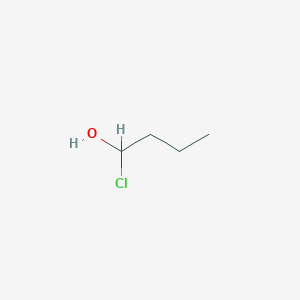
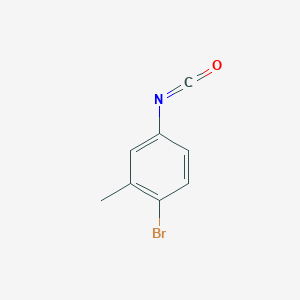
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B73108.png)
